Cas no 36744-90-8 (Sulfilimine,S,S-diphenyl-)

Sulfilimine,S,S-diphenyl- structure
Sulfilimine,S,S-diphenyl- structure
Product name:Sulfilimine,S,S-diphenyl-
CAS No:36744-90-8
MF:C12H11NS
Molecular Weight:201.28744
MDL:MFCD00001757
CID:318609
PubChem ID:608422

Sulfilimine,S,S-diphenyl- 化学的及び物理的性質

名前と識別子

    • Sulfilimine,S,S-diphenyl-
    • imino(diphenyl)-λ<sup>4</sup>-sulfane
    • AC1LCXGM
    • AC1Q4V3Q
    • CHEMBL374038
    • diphenyl free sulfimide
    • imino(diphenyl)-
    • N-H Diphenylsulfilimine
    • PubChem23530
    • S,S-diphenyl-sulfilimine
    • S,S-Diphenylsulfilimine
    • S,S-diphenylsulfylimine
    • S,S-diphenylsulphilimine
    • S,S-Diphenylsulphimine
    • SCHEMBL2610969
    • D2002
    • D85664
    • Sulfilimine, S,S-diphenyl-
    • EINECS 253-182-0
    • AS-58646
    • AKOS037645220
    • (Phenylsulfinimidoyl)benzene #
    • S,S-Diphenylsulphimide
    • (DIPHENYL-??-SULFANYLIDENE)AMINE
    • imino(diphenyl)-lambda4-sulfane
    • 36744-90-8
    • diphenylsulfylimine
    • 1,1'-sulfinimidoyldibenzene
    • DTXSID501313978
    • S,S-DIPHENYLSULFIMIDE
    • E4-sulfanimine
    • Diphenyl-
    • MDL: MFCD00001757
    • インチ: InChI=1S/C12H11NS/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H
    • InChIKey: LEXXWUCMDYEREL-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)S(=N)C2=CC=CC=C2

計算された属性

  • 精确分子量: 201.06133
  • 同位素质量: 248.071641
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 325
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 34.3
  • XLogP3: 5

じっけんとくせい

  • 密度みつど: 1.13
  • Boiling Point: 339.4°Cat760mmHg
  • フラッシュポイント: 159°C
  • Refractive Index: 1.623
  • PSA: 23.85

Sulfilimine,S,S-diphenyl- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
D770022-1g
Sulfilimine,S,S-diphenyl-
36744-90-8 95%
1g
$290 2023-09-04
A2B Chem LLC
AD37211-10mg
Sulfilimine,S,S-diphenyl-
36744-90-8
10mg
$135.00 2024-04-20
BAI LING WEI Technology Co., Ltd.
432538-5G
S,S-Diphenylsulfilimine, 95%
36744-90-8 95%
5G
¥ 3752 2022-04-26
A2B Chem LLC
AD37211-5mg
Sulfilimine,S,S-diphenyl-
36744-90-8
5mg
$118.00 2024-04-20
BAI LING WEI Technology Co., Ltd.
K82AS-58646-250mg
(diphenyl-λ?-sulfanylidene)amine
36744-90-8 >95%
250mg
¥3906 2023-11-24
A2B Chem LLC
AD37211-3mg
Sulfilimine,S,S-diphenyl-
36744-90-8
3mg
$105.00 2024-04-20
BAI LING WEI Technology Co., Ltd.
432538-1G
S,S-Diphenylsulfilimine, 95%
36744-90-8 95%
1G
¥ 940 2022-04-26
A2B Chem LLC
AD37211-2mg
Sulfilimine,S,S-diphenyl-
36744-90-8
2mg
$86.00 2024-04-20
A2B Chem LLC
AD37211-1mg
Sulfilimine,S,S-diphenyl-
36744-90-8
1mg
$73.00 2024-04-20

Sulfilimine,S,S-diphenyl- 関連文献

Sulfilimine,S,S-diphenyl-に関する追加情報

Sulfilimine, S,S-diphenyl- (CAS No. 36744-90-8): A Comprehensive Overview

The compound Sulfilimine, S,S-diphenyl- (CAS No. 36744-90-8) is a highly specialized chemical entity that has garnered significant attention in the field of organic chemistry and pharmaceutical research. Known for its unique structure and reactivity, this compound serves as an important tool in various synthetic pathways, particularly in the realm of S,S-diphenylsulfidimines and related compounds.

Firstly, it is essential to understand the structural framework of Sulfilimine, S,S-diphenyl-. The compound features a central sulfur atom bonded to two phenyl groups, forming a symmetric structure. This symmetry plays a crucial role in its chemical behavior, making it highly reactive and versatile in different reaction conditions. The S,S-diphenylsulfidimine moiety is particularly noted for its ability to participate in various nucleophilic substitutions and coupling reactions.

One of the most notable applications of Sulfilimine, S,S-diphenyl- lies in its role as a key intermediate in the synthesis of complex organic molecules. Its reactivity makes it an ideal candidate for constructing sulfonamides, thioethers, and other sulfur-containing compounds, which are integral to pharmaceuticals and agrochemicals. Recent studies have highlighted its potential in the development of heterocyclic compounds, a class of molecules that are widely used in drug discovery due to their diverse biological activities.

Moreover, Sulfilimine, S,S-diphenyl- has been explored for its applications in catalysis. Its unique electronic and steric properties make it a valuable component in the design of metal complexes and organocatalysts. For instance, researchers have investigated its role in asymmetric catalysis, where it can enhance enantioselectivity in reactions, thereby facilitating the synthesis of chiral compounds with high precision.

Another area of research that has gained traction is the use of Sulfilimine, S,S-diphenyl- in medicinal chemistry. Its ability to form stable intermediates and reactants has made it a valuable asset in the development of bioactive compounds. Recent advancements have demonstrated its potential in the synthesis of antibiotics, anti-inflammatory agents, and cancer therapeutic agents, underscoring its importance in modern drug discovery.

Furthermore, the compound's role in green chemistry has been a subject of growing interest. Its involvement in reactions that minimize waste and reduce environmental impact aligns with the principles of sustainable chemical synthesis. For example, studies have explored its use in enantioselective catalysis and biodegradable polymers, contributing to the development of eco-friendly materials.

It is also worth noting the advancements in the understanding of Sulfilimine, S,S-diphenyl-'s reactivity under various reaction conditions. Recent research has delved into its behavior in different solvents, temperatures, and pH levels, providing valuable insights into optimizing reaction yields and selectivities. This deeper understanding has enabled researchers to harness its full potential in diverse chemical transformations.

Additionally, the compound's applications extend to the field of analytical chemistry. Its unique spectral properties make it a useful marker in various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This has been instrumental in advancing methods for the identification and quantification of complex molecules.

Looking ahead, the future of Sulfilimine, S,S-diphenyl- is poised to be even more promising. Ongoing research is focused on expanding its applications in drug delivery systems, biomaterials, and nanotechnology. These emerging areas are expected to further diversify its role in the pharmaceutical and biomedical industries.

In conclusion, Sulfilimine, S,S-diphenyl- (CAS No. 36744-90-8) stands as a testament to the intricate interplay between structure and reactivity in organic chemistry. Its versatility, combined with its unique properties, positions it as an indispensable tool in modern chemical synthesis and drug discovery. As research continues to uncover new applications and refine existing ones, this compound will undoubtedly remain at the forefront of scientific innovation.

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